molecular formula C23H25N5O2 B5544430 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide

Cat. No.: B5544430
M. Wt: 403.5 g/mol
InChI Key: GJRHJOACTASGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.20082506 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

  • PET Imaging Agent for Parkinson's Disease : A study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, showing promise for medical imaging applications related to neurological conditions (Wang et al., 2017).

Antimicrobial Activity

  • Pyrimidine-Triazole Derivatives : Research into the antimicrobial activity of synthesized pyrimidine-triazole derivatives based on a morpholino phenyl molecule has been conducted. These compounds were tested against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Synthesis of Novel Compounds

  • Polymer Synthesis : The synthesis and characterization of soluble polyimides derived from diamines, including those related to the morpholine compound, have been studied. These polyimides show excellent solubility, thermal stability, and potential for creating durable and flexible films, indicative of their applicability in material science (Imai, Maldar, & Kakimoto, 1984).

  • Cancer Research and Anti-Inflammatory Agents : Novel compounds synthesized from visnagenone and khellinone, incorporating morpholine and pyrimidine structures, have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds show promise as anticancer and anti-inflammatory agents, with significant potential for therapeutic applications (Abu‐Hashem et al., 2020).

Green Chemistry

  • Biomass-Based Solvents in Catalysis : A study has been conducted on the use of biomass-derived solvents, such as 2-methyltetrahydrofuran and ethyl levulinate, in palladium-catalyzed aminocarbonylation reactions. This research highlights the potential of using green solvents in chemical synthesis, contributing to the development of more sustainable chemical processes (Uzunlu et al., 2023).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Properties

IUPAC Name

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-11-10-24-21-16-22(27-17-26-21)28-12-14-30-15-13-28/h1-9,16-17H,10-15H2,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHJOACTASGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.